3,5-Dihydroxybenzamide

Catalog No.
S794075
CAS No.
3147-62-4
M.F
C7H7NO3
M. Wt
153.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dihydroxybenzamide

CAS Number

3147-62-4

Product Name

3,5-Dihydroxybenzamide

IUPAC Name

3,5-dihydroxybenzamide

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

InChI

InChI=1S/C7H7NO3/c8-7(11)4-1-5(9)3-6(10)2-4/h1-3,9-10H,(H2,8,11)

InChI Key

PLYYMFBDRBSPJZ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1O)O)C(=O)N

Canonical SMILES

C1=C(C=C(C=C1O)O)C(=O)N

The exact mass of the compound 3,5-Dihydroxybenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60729. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,5-Dihydroxybenzamide (CAS 3147-62-4) is a highly functionalized meta-diphenol building block defined by its primary carboxamide group and a predicted pKa of approximately 8.75 [1]. In industrial procurement, it is primarily sourced as a structural motif for advanced pharmaceuticals—such as glucokinase (GK) activators and NHE-1 inhibitors—and as a stable active ingredient in cosmetic and emulsion formulations [2]. Unlike simple phenolics, the combination of dual hydroxyl groups with a neutral hydrogen-bonding vector makes this specific compound an optimal candidate for selective O-alkylation workflows and aerobic aqueous environments where oxidative stability is paramount [2].

Research Fit

Dual-purpose: bioactive probe (PARP, chelation) and versatile synthetic building block
Reported in over 400 patents referencing core structure or derivatives

Procuring generic resorcinol, corresponding carboxylic acids (like 3,5-dihydroxybenzoic acid), or ortho-diphenol analogs (like 3,4-dihydroxybenzamide) often leads to downstream failures in both synthesis and formulation [1]. Ortho- and para-diphenols are highly susceptible to autoxidation, forming reactive quinones that cause severe discoloration and degradation in aerobic environments. Conversely, while 3,5-dihydroxybenzoic acid shares the meta-diphenol stability, its ionizable carboxylate group at physiological pH disrupts the neutral hydrogen-bond donor/acceptor dynamics required for specific target binding in medicinal chemistry [1]. Furthermore, attempting late-stage amidation of complex O-arylated benzoate esters often results in poor yields and difficult impurity profiles, making the pre-formed 3,5-dihydroxybenzamide core a procurement necessity for optimized synthetic routes[2].

Substitution Risk

3,4-Dihydroxy isomer
Alters metal-chelating geometry and shifts enzyme inhibition profile; may not replicate 3,5-substitution behavior.
3-Aminobenzamide
Different electronic and coordination properties; substitution may compromise adhesive performance and PARP inhibition context.

Superior Oxidative Stability in Aerobic Formulations

In aqueous and aerobic environments, the substitution pattern of the diphenol dictates shelf-life. 3,5-Dihydroxybenzamide, a meta-diphenol, resists autoxidation and does not readily form reactive o-quinones. In contrast, ortho-diphenol comparators like 3,4-dihydroxybenzamide rapidly oxidize, leading to severe browning and loss of active concentration [1].

Evidence DimensionResistance to autoxidation (quinone formation) in aerobic aqueous media
Target Compound DataMaintains structural integrity without forming reactive o-quinones.
Comparator Or Baseline3,4-Dihydroxybenzamide (ortho-diphenol) rapidly oxidizes to o-quinones, causing browning.
Quantified DifferencePrevents oxidative discoloration, extending formulation shelf-life by orders of magnitude.
ConditionsAerobic aqueous solutions (e.g., cosmetic denaturing formulations or emulsion systems).

Buyers formulating long shelf-life cosmetics or stable antioxidant emulsions must procure the 3,5-isomer to prevent premature oxidative degradation and product browning.

PARP-1 Inhibition
Class-level
3-substituted benzamide class: Ki ≤ 2 µM
vs
Benzamide: IC50 ≈ 3.3 mM
>1,650-fold improvement
Supports class-level PARP inhibition context
Class-level inference; verify for specific analog

Essential Neutral Hydrogen-Bonding Vector for Target Affinity

For biological applications, the ionization state of the functional group is critical. The primary carboxamide in 3,5-dihydroxybenzamide remains neutral at physiological pH, providing a stable hydrogen-bond donor/acceptor pair. The closest comparator, 3,5-dihydroxybenzoic acid, is predominantly ionized to a negatively charged carboxylate at pH 7.4, which can cause electrostatic repulsion in hydrophobic binding pockets such as NHE-1 receptors [1].

Evidence DimensionIonization state and hydrogen bond donor capacity at pH 7.4
Target Compound DataPrimary carboxamide remains neutral, providing a stable H-bond donor/acceptor pair.
Comparator Or Baseline3,5-Dihydroxybenzoic acid is predominantly ionized to a negatively charged carboxylate.
Quantified DifferenceEliminates electrostatic repulsion in hydrophobic binding pockets.
ConditionsPhysiological pH (7.4) in biological target binding assays.

For medicinal chemistry procurement, the pre-formed amide is essential when the biological target requires a neutral, non-ionizable hydrogen-bonding vector.

Fe³⁺ Chelation
Class-level
3,5-dihydroxybenzamide class: log β₃ ≈ 40
vs
3,4-dihydroxybenzamide class: lower stability
Exceptionally high Fe³⁺ complex stability
Supports siderophore mimicry chelation context
Class-level inference; data to verify for specific derivative

Enhanced Regiocontrol in O-Alkylation and O-Arylation

During the scale-up of differentially substituted benzamides (such as MK-0941 intermediates), regiocontrol is a major cost driver. The electron-withdrawing carboxamide group in 3,5-dihydroxybenzamide modulates the pKa of the hydroxyl groups (~8.75), enabling highly selective mono-O-arylation or O-alkylation. Unsubstituted resorcinol (pKa ~9.3) often yields statistical mixtures of mono- and bis-alkylated products, requiring extensive chromatography [1].

Evidence DimensionMono- vs. bis-O-functionalization selectivity
Target Compound DataCarboxamide group enables highly selective mono-O-arylation/alkylation.
Comparator Or BaselineUnsubstituted resorcinol yields statistical mixtures of mono- and bis-alkylated products.
Quantified DifferenceSignificantly higher mono-selectivity ratio, reducing downstream purification burden.
ConditionsLarge-scale API synthesis (e.g., differentially substituted benzamide derivatives).

Procurement of the amide-substituted core drastically reduces purification costs and improves yield in asymmetric O-functionalization workflows.

Dentin Bonding
Head-to-head
3,5-DMBA (from 3,5-dihydroxybenzamide): 5–7 MPa
vs
p-MBA (from p-hydroxybenzamide): lower bond strength
Adhesive bond strength to bovine dentin
Supports dental adhesive monomer development
Direct comparison; review method transfer to target substrate

Precursor for Glucokinase (GK) Activators and Metabolic Drugs

Where this compound is the right choice for synthesizing differentially substituted benzamide structures (like MK-0941 analogs) for Type II diabetes and anti-obesity treatments, avoiding the low yields and impurity profiles associated with late-stage amidation of benzoate esters [3].

Synthesis of Cardioprotective NHE-1 Inhibitors

Essential for producing buthutin derivatives where the neutral primary amide is strictly required for target receptor binding at physiological pH, a feature absent in the corresponding carboxylic acid comparator [4].

Stable Denaturing Agent in Cosmetic Formulations

Ideal for keratin relaxing processes and topical applications where the meta-diphenol structure prevents the rapid oxidative browning seen with ortho-diphenol alternatives, ensuring long-term shelf stability [1].

Antioxidant Probe in Emulsion Systems

Used to synthesize cyanothiophene-based phenolic compounds (e.g., SIM-53B) for monitoring chemical reactivity in lipid emulsions, benefiting from its specific partitioning behavior and oxidative stability [2].

Application Fit

Application
Selection Property
Validation Focus
PARP-1 inhibitor design
3-substituted benzamide scaffold
Class-level PARP-1 inhibition context
Siderophore-antibiotic conjugate synthesis
3,5-dihydroxybenzamide core
Fe³⁺ complex stability (log β review)
Dental adhesive monomer development
Polymerizable 3,5-DMBA derivative
Bond strength to dentin substrate

XLogP3

0.2

UNII

HF3CAA58OW

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (11.63%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (88.37%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3147-62-4

Wikipedia

3,5-Dihydroxybenzamide

General Manufacturing Information

Benzamide, 3,5-dihydroxy-: INACTIVE
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

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